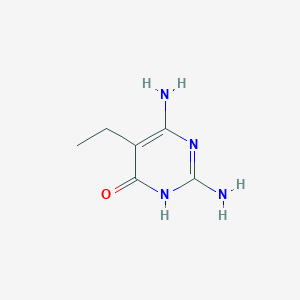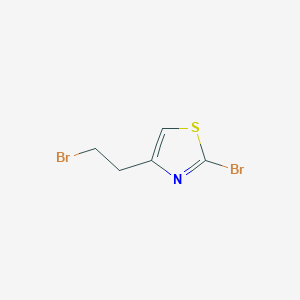
2-Bromo-4-(2-bromoethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(2-bromoethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms, one attached to the thiazole ring and the other to an ethyl group. The compound’s unique structure makes it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-bromoethyl)-1,3-thiazole typically involves the bromination of 4-(2-bromoethyl)-1,3-thiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions often include the use of solvents like chloroform or carbon tetrachloride and may require the presence of a catalyst or initiator to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Bromo-4-(2-bromoethyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of thiazole derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, thiazole oxides, and reduced thiazole derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
2-Bromo-4-(2-bromoethyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-Bromo-4-(2-bromoethyl)-1,3-thiazole involves its interaction with molecular targets through its bromine atoms and thiazole ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Bromo-4-methylthiazole: Similar structure but with a methyl group instead of a bromoethyl group.
4,5-Dibromo-1,3-thiazole: Contains two bromine atoms on the thiazole ring.
2-Bromo-4-ethyl-1,3-thiazole: Similar structure but with an ethyl group instead of a bromoethyl group.
Uniqueness
2-Bromo-4-(2-bromoethyl)-1,3-thiazole is unique due to the presence of both bromine atoms, which enhances its reactivity and versatility in chemical synthesis. The bromoethyl group provides additional sites for functionalization, making it a valuable intermediate for the synthesis of diverse compounds .
特性
分子式 |
C5H5Br2NS |
|---|---|
分子量 |
270.98 g/mol |
IUPAC名 |
2-bromo-4-(2-bromoethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H5Br2NS/c6-2-1-4-3-9-5(7)8-4/h3H,1-2H2 |
InChIキー |
GZWWGDGENWEJFO-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)Br)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol](/img/structure/B13621385.png)
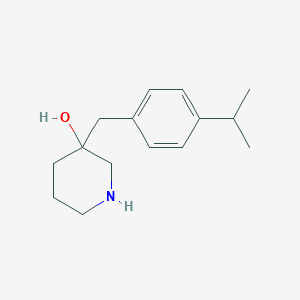
![(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13621396.png)
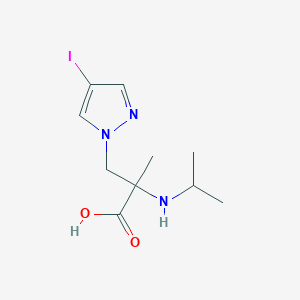
![[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13621425.png)
![4-[2-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B13621427.png)
![2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B13621429.png)
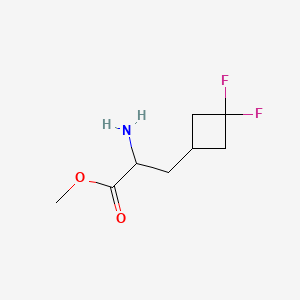
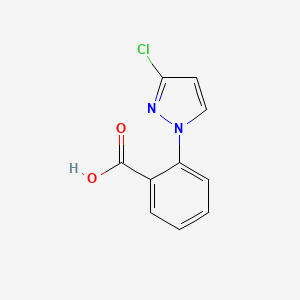
![(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13621444.png)
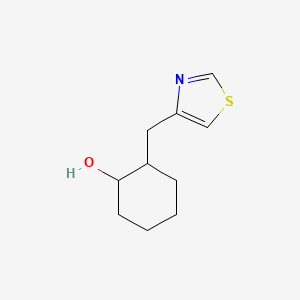
![[1-(1H-imidazol-2-yl)cyclopropyl]methanamine](/img/structure/B13621454.png)
